Z-D-Tyr(Bzl)-OH

Descripción general

Descripción

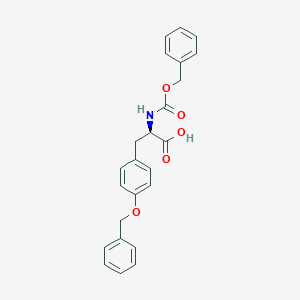

Z-D-Tyr(Bzl)-OH: is a derivative of the amino acid tyrosine, where the amino group is protected by a benzyloxycarbonyl (Z) group, and the hydroxyl group on the phenyl ring is protected by a benzyl (Bzl) group. This compound is commonly used in peptide synthesis as a protected form of tyrosine to prevent unwanted side reactions during the synthesis process.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Tyr(Bzl)-OH typically involves the protection of the amino and hydroxyl groups of tyrosine. The process can be summarized as follows:

Protection of the Amino Group: The amino group of tyrosine is protected by reacting it with benzyloxycarbonyl chloride (Z-Cl) in the presence of a base such as sodium bicarbonate.

Protection of the Hydroxyl Group: The hydroxyl group on the phenyl ring is protected by reacting it with benzyl bromide (Bzl-Br) in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Deprotection Reactions

The protective groups on Z-D-Tyr(Bzl)-OH are strategically removed under specific conditions to expose functional groups for further reactions.

Mechanistic Insights :

- Hydrogenolysis : The Z group undergoes catalytic hydrogenation, breaking the Cbz–N bond without affecting the Bzl-protected hydroxyl group .

- Acidolysis : Strong acids like TFA protonate the benzyl ether, leading to cleavage via carbocation intermediates .

Peptide Bond Formation

This compound participates in solid-phase and solution-phase peptide synthesis as a building block.

Key Findings :

- EDC/HOSu Coupling : Achieves >90% yield in model peptide syntheses, minimizing racemization .

- Azide Method : this compound converted to acyl azide intermediates for segment condensation, as seen in LH-RH derivative synthesis .

Esterification and Functionalization

The carboxylic acid group undergoes derivatization to enhance solubility or enable conjugation.

| Reaction | Reagents | Product | References |

|---|---|---|---|

| Methyl Ester Formation | SOCl₂/MeOH | Z-D-Tyr(Bzl)-OMe (improved solubility). | |

| Biotinylation | Biotin-NHS/DMF | Biotin-conjugated derivative for affinity assays. |

Case Study :

- Methyl ester synthesis via thionyl chloride and methanol is quantitative, enabling efficient downstream modifications .

Side Reactions and Stability

Unintended reactions under harsh conditions highlight the need for controlled protocols.

Data Insight :

Aplicaciones Científicas De Investigación

Applications in Peptide Synthesis

1. Building Block for Peptides:

Z-D-Tyr(Bzl)-OH serves as a crucial building block in the synthesis of peptides and peptidomimetics. The protective groups allow for controlled reactions during the coupling steps, which is vital for synthesizing specific peptide sequences. This control minimizes undesired side reactions that could compromise the yield and purity of the final product .

2. Selective Deprotection:

The mechanism of action for this compound involves selective deprotection during peptide synthesis. This allows for precise control over which functional groups remain reactive at any given time, enabling the formation of complex peptide structures with desired biological activities.

Case Study 1: Antiproliferative Activity

A study demonstrated that cyclic pentapeptides incorporating this compound exhibited significant antiproliferative effects against various cancer cell lines. The incorporation of this compound into peptide structures enhances their biological activity and offers potential therapeutic applications in oncology .

Case Study 2: Inhibition of Tyrosinase Activity

Research has shown that peptides containing D-Tyrosine negatively regulate tyrosinase activity, which is crucial in melanin production. This suggests that this compound can be utilized in developing skin-whitening agents by inhibiting melanin synthesis through its derivatives .

Broader Applications

1. Drug Development:

this compound plays a vital role in pharmaceutical research, aiding in the design of new drugs targeting specific biological pathways. Its application extends to creating compounds that can modulate neurotransmitter systems, which are essential for treating neurological disorders .

2. Bioconjugation Techniques:

The compound is also employed in bioconjugation techniques, allowing researchers to attach drugs or imaging agents to proteins. This enhances the therapeutic efficacy and specificity of drug delivery systems .

3. Analytical Chemistry:

In analytical chemistry, this compound is utilized in various methods, including chromatography, to identify and quantify amino acids in complex mixtures. Its stability and reactivity make it a valuable tool for researchers .

Mecanismo De Acción

The mechanism of action of Z-D-Tyr(Bzl)-OH involves the selective protection and deprotection of the amino and hydroxyl groups of tyrosine. This allows for the controlled synthesis of peptides with specific sequences and modifications. The compound interacts with various molecular targets and pathways depending on the peptide it is incorporated into.

Comparación Con Compuestos Similares

Z-D-Tyr-OH: A derivative of tyrosine with only the amino group protected by a benzyloxycarbonyl group.

Bzl-Tyr-OH: A derivative of tyrosine with only the hydroxyl group protected by a benzyl group.

Fmoc-Tyr(Bzl)-OH: A derivative of tyrosine with the amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the hydroxyl group protected by a benzyl group.

Uniqueness: Z-D-Tyr(Bzl)-OH is unique in that it provides dual protection for both the amino and hydroxyl groups of tyrosine. This dual protection allows for greater control and flexibility in peptide synthesis, making it a valuable tool in the development of complex peptides and peptide-based drugs.

Actividad Biológica

Z-D-Tyr(Bzl)-OH, or N-Benzyloxycarbonyl-D-Tyrosine(Benzyl)-OH, is a protected form of the amino acid D-Tyrosine. This compound has gained attention in the field of peptide synthesis due to its unique structural properties and potential applications in biological systems. This article explores the biological activity of this compound, including its mechanism of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound features protective groups on both the amino and hydroxyl functionalities of D-Tyrosine. The benzyloxycarbonyl (Z) group protects the amino group, while the benzyl (Bzl) group shields the phenolic hydroxyl group. This protection strategy is crucial in synthetic organic chemistry as it allows for selective reactions during peptide synthesis without compromising the integrity of the tyrosine side chain.

- Chemical Formula : CHNO

- CAS Number : 92455-53-3

- Molecular Weight : 257.29 g/mol

The mechanism of action for this compound primarily revolves around its role as a building block in peptide synthesis. The protective groups allow for controlled deprotection at specific stages, enabling the formation of desired peptide sequences. The biological activity observed in peptides synthesized from this compound is influenced by the specific sequences and structures formed during synthesis.

1. Antiproliferative Effects

Research has indicated that peptides incorporating this compound can exhibit significant antiproliferative activity against various cancer cell lines. For example, a cyclic pentapeptide derived from β-casomorphin-5, which includes this compound, showed inhibitory effects on cell growth in human cancer cells. The study demonstrated that this compound could enhance agonist binding to μ-receptors and potentiate analgesic effects in vivo, though its primary mechanism was independent of traditional opioid receptor pathways .

2. Binding Affinity Studies

Studies have focused on understanding how this compound interacts with molecular targets through synthesized peptides. For instance, a study highlighted that peptides containing this compound can selectively bind to somatostatin receptors, activating downstream signaling pathways involved in cell proliferation and differentiation . This suggests potential therapeutic applications in cancer treatment and other conditions where modulation of these receptors is beneficial.

3. Peptide Synthesis Applications

This compound is widely used as a building block in the synthesis of peptidomimetics and other biologically active compounds. Its ability to facilitate selective reactions while maintaining stability makes it an invaluable tool in medicinal chemistry.

Case Study 1: Anticancer Peptide Development

A study developed a novel peptide using this compound that demonstrated significant anticancer properties against various human cancer cell lines. The peptide's mechanism involved the activation of specific receptor pathways that led to increased apoptosis in cancer cells.

Case Study 2: Analgesic Potentiation

Another research project investigated the use of cyclic peptides containing this compound for enhancing analgesic effects in pain models. The findings suggested that these peptides could improve morphine efficacy without increasing side effects typically associated with higher doses of opioids .

Propiedades

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c26-23(27)22(25-24(28)30-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)29-16-19-7-3-1-4-8-19/h1-14,22H,15-17H2,(H,25,28)(H,26,27)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAODWFPTVIUSZ-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428596 | |

| Record name | Z-D-Tyr(Bzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92455-53-3 | |

| Record name | Z-D-Tyr(Bzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.